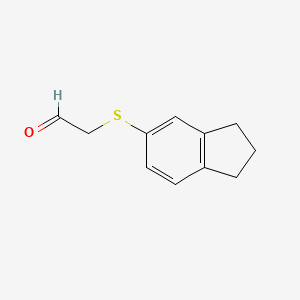
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This particular compound is characterized by the presence of a bromomethyl group at the second position and a propan-2-yloxy group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine typically involves the bromination of 4-(propan-2-yloxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can help achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the pyridine.
Oxidation: Pyridine N-oxides are formed.
Reduction: The major product is 2-methyl-4-(propan-2-yloxy)pyridine.
Scientific Research Applications
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the pyridine ring can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-(propan-2-yloxy)pyridine
- 2-(Iodomethyl)-4-(propan-2-yloxy)pyridine
- 2-(Bromomethyl)-4-(methoxy)pyridine
Uniqueness
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromomethyl and propan-2-yloxy groups allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(bromomethyl)-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
MVPTVOXQVNVTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)
![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B13218142.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)



![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)

